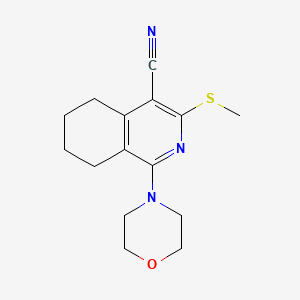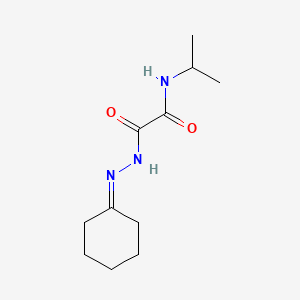![molecular formula C21H18BrNO2 B4954363 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4954363.png)
6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound features a bromine atom at the 6th position, an ethoxyphenyl group at the 4th position, and a dihydrobenzoquinolinone core. Quinolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxybenzaldehyde and 6-bromo-2-nitrobenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 3-ethoxybenzaldehyde and 6-bromo-2-nitrobenzaldehyde in the presence of a base like sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions, often using sulfuric acid, to form the quinolinone core.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Final Cyclization: The final step involves intramolecular cyclization to form the dihydrobenzoquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized quinolinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinolin-2(1H)-one: Lacks the ethoxyphenyl group but shares the quinolinone core.
4-(3-Ethoxyphenyl)quinolin-2(1H)-one: Lacks the bromine substituent but has the ethoxyphenyl group.
3,4-Dihydrobenzo[h]quinolin-2(1H)-one: Lacks both the bromine and ethoxyphenyl substituents.
Uniqueness
6-Bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of both the bromine and ethoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or as a precursor in organic synthesis.
Propiedades
IUPAC Name |
6-bromo-4-(3-ethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-2-25-14-7-5-6-13(10-14)17-12-20(24)23-21-16-9-4-3-8-15(16)19(22)11-18(17)21/h3-11,17H,2,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFORODGXUONJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4954281.png)
![METHYL 4-(3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE](/img/structure/B4954284.png)
![N-(2-fluorobenzyl)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4954289.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4954312.png)
![(5E)-5-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4954314.png)
![6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B4954341.png)
![ethyl 4-(4-chlorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B4954348.png)
![7-methyl-2-(4-phenylmethoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4954370.png)

![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide](/img/structure/B4954379.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B4954383.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)
